molecular formula C17H26S2 B1427487 3-Undecylthieno[3,2-b]thiophene CAS No. 950223-97-9

3-Undecylthieno[3,2-b]thiophene

Cat. No. B1427487
CAS RN: 950223-97-9
M. Wt: 294.5 g/mol
InChI Key: BVCVLQZKDYRAHL-UHFFFAOYSA-N
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Description

3-Undecylthieno[3,2-b]thiophene is a chemical compound with the molecular formula C17H26S2 . It is a fused benzothiadiazole, which is used as a building block for n-type organic acceptor to achieve high-performance organic solar cells .


Synthesis Analysis

The synthesis of 3-alkylthieno[3,2-b]thiophenes, including 3-Undecylthieno[3,2-b]thiophene, has been reported in the literature. The four-step synthesis was reduced to two steps in good yields, through the preparation of the mono ketone, i.e., 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .


Molecular Structure Analysis

The molecular structure of 3-Undecylthieno[3,2-b]thiophene is characterized by a continuous conjugation through two fused thiophenes and a polymer backbone . The presence of two sulfur atoms makes them electron-rich, enabling them to be used as electron-donating moieties in the construction of semiconductors .


Chemical Reactions Analysis

The chemical reactions involving 3-Undecylthieno[3,2-b]thiophene are primarily related to its use as a building block for n-type organic acceptor in the fabrication of high-performance organic solar cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Undecylthieno[3,2-b]thiophene are characterized by its molecular formula C17H26S2, with an average mass of 294.518 Da and a monoisotopic mass of 294.147583 Da .

Scientific Research Applications

Electronic Properties and Polymer Synthesis

3-Undecylthieno[3,2-b]thiophene and its derivatives exhibit significant electronic properties which are explored in the synthesis of polymers. For instance, alkyl-substituted polythieno[3,2-b]thiophenes have been synthesized using cross-coupling and oxidative coupling reactions, displaying varied electronic properties significant in materials science (Zhang, Köhler, & Matzger, 2004).

Electrochromic Properties

The electrochromic properties of 3-Undecylthieno[3,2-b]thiophene derivatives are notable. Electropolymerization of these compounds results in materials with color-changing properties when an electric potential is applied, useful in creating electrochromic devices (ECDs) (Capan & Ozturk, 2014).

Organic Semiconductor Applications

In the field of organic electronics, 3-Undecylthieno[3,2-b]thiophene is utilized in the design and synthesis of organic semiconductors. These materials demonstrate significant conductive properties and are applicable in devices like organic thin-film transistors (Yin et al., 2022).

Optical and Luminescent Properties

The optical and luminescent properties of 3-Undecylthieno[3,2-b]thiophene derivatives are explored for potential applications in photoactive materials. These properties are integral in the development of materials for luminescent applications, such as in lighting and display technologies (Ko, Lam, & Yam, 2008).

properties

IUPAC Name

6-undecylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCVLQZKDYRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Undecylthieno[3,2-b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 2
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 3
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 4
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 5
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 6
3-Undecylthieno[3,2-b]thiophene

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